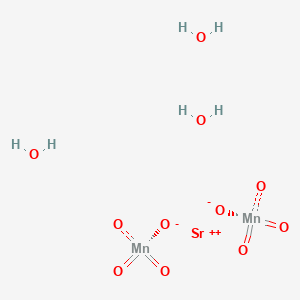
4-Bromopyridine-2,3-diamine
Overview
Description
4-Bromopyridine-2,3-diamine is a chemical compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Bromopyridine-2,3-diamine is 1S/C5H6BrN3/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H2,8,9) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Bromopyridine-2,3-diamine has a density of 1.8±0.1 g/cm3, a boiling point of 341.6±37.0 °C at 760 mmHg, and a flash point of 160.4±26.5 °C . The compound is a solid at room temperature .Scientific Research Applications
Directed Deprotonation-Transmetalation for Substituted Pyridines : Regioselective deprotonation of bromopyridines, followed by transmetalation and Pd-mediated coupling, offers a flexible approach to create substituted pyridines, including 4-substituted and 3,4-disubstituted variants (Karig, Spencer, & Gallagher, 2001).
Halogen Atom Migration in Halogeno-Derivatives of Dihydroxypyridine : Studies show that halogen atoms in bromo-dihydroxypyridines can be replaced and reintroduced at different positions, revealing insights into the structural transformation of such compounds (Hertog & Schogt, 2010).
Synthesis of Functionalized Pyridines via Bromine-Magnesium Exchange : This methodology enables the synthesis of various functionalized pyridines, demonstrating the versatility of bromopyridines in organic synthesis (Trécourt et al., 2000).
Synthesis of Polyhalogenated Bipyridines : A simple dimerization procedure allows for the synthesis of polyhalogenated bipyridines, showcasing the potential of bromopyridines in forming complex structures (Abboud et al., 2010).
Siloxane-Based Cross-Coupling of Bromopyridine Derivatives : This process is important for creating sterically demanding biaryls, useful in the synthesis of complex organic molecules such as antibiotics (Mcelroy & DeShong, 2003).
Insights into Palladium-Mediated N-Arylation of Heterocyclic Diamines : This research highlights the selective chemical reactions of bromopyridines with different ligands, important for understanding reaction mechanisms in organic chemistry (Cabello-Sanchez et al., 2007).
Molecular Structure and Vibrational Spectra Studies : Density functional methods have been used to study the molecular structure and vibrational spectra of bromo-aminopyridines, providing insights into their physical and chemical properties (Kandasamy & Velraj, 2012).
Halogen/Halogen Displacement in Pyridines : This research demonstrates the halogen exchange reactions in bromopyridines, useful in synthetic chemistry for modifying organic compounds (Schlosser & Cottet, 2002).
Large-Scale Synthesis of Diamino-Bromopyridine : Development of safer, efficient routes for synthesizing diamino-bromopyridines is crucial for large-scale applications in pharmaceuticals and other industries (Nettekoven & Jenny, 2003).
Bromination of Pyridine-N-Oxide : This study provides insights into the reaction mechanisms and products of brominated pyridine-N-oxides, relevant in organic synthesis (Ammers, Hertog, & Haase, 1962).
Safety And Hazards
properties
IUPAC Name |
4-bromopyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWHUTJUOZXVQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696101 | |
| Record name | 4-Bromopyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromopyridine-2,3-diamine | |
CAS RN |
1232431-75-2 | |
| Record name | 4-Bromopyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromopyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B577953.png)









